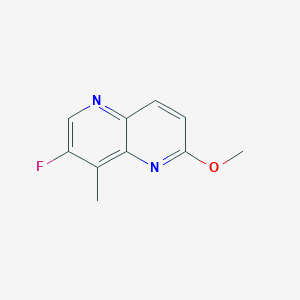
7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the treatment of the precursor compound with elemental fluorine in the presence of an organic solvent . Another approach involves the use of SelectFluor, a fluorinating reagent, to achieve the desired fluorination .
Industrial Production Methods
Industrial production of 7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods is crucial for producing the compound in sufficient quantities for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or methoxy group is replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Fluorination: Elemental fluorine or SelectFluor is used for introducing the fluorine atom.
Substitution: Common nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridine derivatives .
Scientific Research Applications
7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for synthesizing potential pharmaceutical agents.
Materials Science: It can be used in the development of advanced materials with specific properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrostatic interactions with target molecules, influencing their biological activity .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: This compound is similar in structure but contains a bromine atom instead of a methyl group.
7-Fluoro-2-methoxy-1,5-naphthyridine: This compound lacks the methyl group present in 7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
7-fluoro-2-methoxy-8-methyl-1,5-naphthyridine |
InChI |
InChI=1S/C10H9FN2O/c1-6-7(11)5-12-8-3-4-9(14-2)13-10(6)8/h3-5H,1-2H3 |
InChI Key |
CJNHAHGGICRBSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1F)C=CC(=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















